Indoximod
Description
Overview of the Tryptophan Catabolism Pathway and Key Enzymes
Tryptophan, an essential amino acid, is predominantly metabolized through the kynurenine (B1673888) pathway, accounting for over 90% of its catabolism in mammals. frontiersin.orgjci.org This pathway is initiated by the rate-limiting step of tryptophan oxidation, a reaction catalyzed by three distinct enzymes: Indoleamine 2,3-dioxygenase 1 (IDO1), Indoleamine 2,3-dioxygenase 2 (IDO2), and Tryptophan 2,3-dioxygenase (TDO). frontiersin.orgnih.gov The products of this pathway, known as kynurenines, are bioactive molecules that play crucial roles in various physiological processes, including immune response modulation. spandidos-publications.com
IDO1 and IDO2 are closely related, heme-containing enzymes that catalyze the first and rate-limiting step in the degradation of tryptophan to N-formylkynurenine. scitechnol.comnih.gov IDO1 is a monomeric enzyme expressed in various tissues and immune cells, and its activity is a key regulator of immune responses. spandidos-publications.comfrontiersin.org IDO2, sharing genetic proximity with IDO1, is also involved in tryptophan catabolism, though its enzymatic activity is considered much weaker than that of IDO1. scitechnol.comnih.gov Expression of IDO2 is more restricted, primarily found in the liver, kidney, and certain immune cells. nih.gov While both enzymes contribute to the kynurenine pathway, they exhibit different expression profiles and selectivity for certain inhibitors. scitechnol.com
Tryptophan 2,3-dioxygenase (TDO) is another key heme-containing enzyme that catalyzes the same initial step of tryptophan oxidation as the IDO enzymes. frontiersin.orgnih.gov Structurally, TDO is a tetrameric protein and, while it performs the same function as IDO1, it is a distinct protein that has evolved separately. frontiersin.org TDO is primarily expressed in the liver and plays a central role in regulating systemic tryptophan levels. nih.govmdpi.comwikipedia.org Although TDO and IDO1 have low sequence identity, their crystal structures reveal similarities in the active site where tryptophan binds. frontiersin.org
| Enzyme | Structure | Primary Location | Function in Tryptophan Catabolism |
| IDO1 | Monomeric, heme-containing | Various tissues and immune cells | Catalyzes the initial, rate-limiting step of tryptophan oxidation to N-formylkynurenine. Plays a significant role in immune regulation. spandidos-publications.comscitechnol.comfrontiersin.org |
| IDO2 | Heme-containing | Liver, kidney, antigen-presenting cells | Catalyzes tryptophan oxidation, but with much weaker activity than IDO1. scitechnol.comnih.gov |
| TDO | Tetrameric, heme-containing | Primarily liver | Catalyzes the initial, rate-limiting step of tryptophan oxidation. Regulates systemic tryptophan levels. frontiersin.orgmdpi.comwikipedia.org |
Stereoisomers of 1-Methyltryptophan: D-1-Methyl-Tryptophan (Indoximod) vs. L-1-Methyl-Tryptophan
1-Methyltryptophan is a chiral compound existing as two stereoisomers: the D-isomer (this compound) and the L-isomer. wikipedia.org These enantiomers exhibit distinct biological activities and mechanisms of action, particularly concerning their interaction with the tryptophan catabolism pathway. nih.gov
The two stereoisomers of 1-methyltryptophan differ significantly in their effects on IDO enzymes. The L-isomer, 1-methyl-L-tryptophan, is a weak competitive inhibitor of the IDO1 enzyme and can also act as a substrate for it. wikipedia.orgaacrjournals.org In contrast, the D-isomer, this compound, does not directly bind to or inhibit the purified IDO1 enzyme. aacrjournals.orgnih.gov
Instead of direct enzyme inhibition, this compound's mechanism of action is more complex. It appears to function downstream of the enzymatic reaction. aacrjournals.org One of its primary proposed mechanisms is acting as a tryptophan mimetic. aacrjournals.orgnih.gov In conditions of low tryptophan caused by IDO or TDO activity, cells can experience suppressed activity of the mTORC1 signaling pathway. aacrjournals.org this compound is thought to act as a "tryptophan sufficiency" signal, thereby restoring mTORC1 activity. aacrjournals.orgaacrjournals.org Furthermore, this compound may modulate the activity of the aryl hydrocarbon receptor (AhR), a receptor that can be activated by kynurenine, a downstream product of tryptophan catabolism. nih.govdovepress.com By potentially acting as an antagonist to kynurenine at the AhR, this compound can influence gene transcription and immune cell differentiation. nih.govdovepress.com Some studies also suggest that this compound can indirectly inhibit the activity of IDO2. nih.gov
The L-isomer's activity is more directly linked to its weak inhibition of IDO1. nih.govcaymanchem.com However, research has also shown that commercially available preparations of 1-L-MT can contain tryptophan, which can independently affect in vitro studies by compensating for IDO-mediated tryptophan depletion. nih.gov
| Stereoisomer | Interaction with IDO1 | Primary Mechanism of Action |
| D-1-Methyl-Tryptophan (this compound) | Does not directly bind or inhibit purified IDO1 enzyme. aacrjournals.orgnih.gov | Acts as a tryptophan mimetic to restore mTORC1 signaling; modulates AhR activity. aacrjournals.orgaacrjournals.orgnih.govdovepress.com May indirectly inhibit IDO2. nih.gov |
| L-1-Methyl-Tryptophan | Weak competitive inhibitor and substrate. wikipedia.orgaacrjournals.org | Weakly inhibits IDO1 enzyme activity. nih.gov |
The distinct mechanisms of the D and L isomers of 1-methyltryptophan have led to stereospecific applications in research. Due to its multifaceted downstream effects rather than direct enzyme inhibition, this compound (the D-isomer) has been the focus of extensive preclinical and clinical research in oncology. aacrjournals.orgnih.gov Its ability to counteract the immunosuppressive effects of tryptophan depletion by multiple enzymes (IDO1, IDO2, and TDO) makes it a compound of significant interest. nih.gov
The L-isomer is more commonly used in in vitro assays as a direct, albeit weak, inhibitor of IDO1 to study the direct enzymatic consequences of IDO1 blockade. nih.govresearchgate.net However, the finding of tryptophan contamination in some 1-L-MT lots necessitates careful control and interpretation of in vitro results. nih.gov The differential effects of the enantiomers underscore the importance of stereochemical purity and understanding the specific molecular interactions when investigating the IDO pathway. researchgate.net
Historical Context of 1-Methyl-D-tryptophan Research
The investigation of 1-methyltryptophan as a modulator of the IDO pathway began with early studies on its racemic mixture (a mix of both D and L isomers). aacrjournals.orgnih.gov This initial research, dating back to the early 2000s, provided evidence that this tryptophan mimetic could disrupt immune tolerance. aacrjournals.orgnih.gov
Subsequent research focused on delineating the distinct properties of the individual stereoisomers. Although the L-isomer was found to be a more direct inhibitor of the IDO1 enzyme in cell-free assays, preclinical studies in animal models revealed that the D-isomer, this compound, exhibited greater anti-tumor activity. nih.govnih.gov This surprising finding led to the selection of this compound for further clinical development. nih.gov The ongoing investigation into this compound's complex mechanism of action, including its effects on mTORC1 and AhR signaling, continues to evolve the understanding of its biological role. aacrjournals.orgnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-(1-methylindol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-14-7-8(6-10(13)12(15)16)9-4-2-3-5-11(9)14/h2-5,7,10H,6,13H2,1H3,(H,15,16)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADWXFSZEAPBJS-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40911500 | |
| Record name | 1-Methyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40911500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110117-83-4 | |
| Record name | Indoximod [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110117834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indoximod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12827 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-Methyl-D-tryptophan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=721782 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40911500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDOXIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX5CYN1KMZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms and Cellular Interactions of 1 Methyl D Tryptophan
Interaction with Indoleamine 2,3-Dioxygenase (IDO)
1-Methyl-D-tryptophan, also known as indoximod, is a tryptophan analog that has been extensively studied for its interaction with indoleamine 2,3-dioxygenase (IDO), a key enzyme in tryptophan metabolism. frontiersin.orgfrontiersin.org IDO catalyzes the initial and rate-limiting step in the degradation of tryptophan along the kynurenine (B1673888) pathway. nih.govnih.govnih.gov This pathway is crucial for immune regulation, and its activation in the tumor microenvironment is a mechanism of cancer immune escape. frontiersin.org
1-Methyl-D-tryptophan was developed as a potential competitive inhibitor of the IDO1 enzyme. frontiersin.org The enzyme IDO1 is responsible for the catabolism of the essential amino acid tryptophan into a series of metabolites collectively known as kynurenines. oncotarget.com By binding to the IDO enzyme, tryptophan-related inhibitors like 1-Methyl-D-tryptophan are designed to prevent the breakdown of tryptophan. frontiersin.org However, the precise nature of this inhibition is complex, with evidence suggesting that its biological effects may extend beyond simple enzyme blockade. frontiersin.orgfrontiersin.org
The kynurenine pathway accounts for approximately 95% of tryptophan degradation and produces several biologically active metabolites, including kynurenine, kynurenic acid (KYNA), and quinolinic acid. nih.govwikipedia.orgresearchgate.net Research shows that 1-Methyl-D-tryptophan can significantly alter the levels of these metabolites.
Studies in both murine and human cell cultures have demonstrated that treatment with 1-Methyl-D-tryptophan leads to a reduction in the intermediate metabolite kynurenine (KYN). frontiersin.org Paradoxically, the same treatment has been shown to induce an increase in the downstream metabolite kynurenic acid (KYNA). frontiersin.orgmdpi.com This effect was observed both ex vivo and in vivo and, notably, also occurred in IDO1 knockout mice, suggesting the effect may not be mediated by IDO1. frontiersin.org In some models, other metabolites such as quinolinic acid (QUIN) were reduced in mice but not in human blood cultures following treatment. frontiersin.org
| Metabolite | Observed Effect of 1-Methyl-D-tryptophan | Experimental Model | Source |
|---|---|---|---|
| Tryptophan (TRP) | Increased | Mice (Balb/C, C57BL/6, IDO1-/-), Human Blood | frontiersin.org |
| Kynurenine (KYN) | Reduced | Mice (Balb/C, IDO1-/-), Human Blood | frontiersin.org |
| Kynurenic Acid (KYNA) | Increased | Mice (Balb/C, C57BL/6, IDO1-/-), Human Blood, Pigs | frontiersin.orgmdpi.com |
| Quinolinic Acid (QUIN) | Reduced (in mice) / No significant effect (in human blood) | Mice vs. Human Blood | frontiersin.org |
The ratio of kynurenine to tryptophan (KYN/TRP) in plasma is frequently used as a functional marker of IDO1 activity, as increased enzyme function leads to higher kynurenine production from tryptophan. frontiersin.orgwikipedia.orgresearchgate.net Several studies have shown that treatment with 1-Methyl-D-tryptophan leads to a decrease in the KYN/TRP ratio. frontiersin.org This reduction supports the hypothesis that the compound inhibits the degradation of tryptophan via the IDO pathway. frontiersin.org However, not all findings are consistent. In a pig model challenged with lipopolysaccharide (LPS) to induce an inflammatory response, administration of 1-Methyl-D-tryptophan did not prevent the LPS-induced increase in the KYN/TRP ratio, suggesting a lack of IDO1 inhibition under these specific in vivo conditions. mdpi.com
There is considerable debate regarding whether 1-Methyl-D-tryptophan functions as a direct competitive inhibitor of IDO or if its immunomodulatory effects are mediated through indirect mechanisms. In cell-free biochemical assays, the D-isomer of 1-methyl-tryptophan is a very weak inhibitor of IDO1 activity. frontiersin.org Despite its poor direct enzymatic inhibition, 1-Methyl-D-tryptophan demonstrates potent biological activity in cellular assays and in vivo models, where it can reverse IDO-mediated immunosuppression. nih.gov
This discrepancy suggests that its primary mechanism of action may be indirect. One proposed indirect mechanism is that 1-Methyl-D-tryptophan acts as a tryptophan mimetic. nih.gov In this role, it provides an artificial "tryptophan sufficiency" signal that counteracts the immunosuppressive effects of tryptophan depletion caused by IDO activity, such as the inhibition of the mTOR pathway. nih.govnih.govtandfonline.com
The IDO family includes two related enzymes, IDO1 and IDO2. frontiersin.org While they are structurally similar, they have different expression patterns and enzymatic activities, with IDO2 showing much weaker tryptophan-degrading activity than IDO1. nih.govfrontiersin.org
Initial reports suggested that 1-Methyl-D-tryptophan was a selective inhibitor of the IDO2 enzyme. nih.gov However, a larger body of subsequent research has contradicted this finding. nih.govresearchgate.net Multiple studies have demonstrated that the L-stereoisomer (1-Methyl-L-tryptophan) is a more potent inhibitor of the enzymatic activity of both IDO1 and IDO2 compared to the D-isomer. nih.govnih.govresearchgate.netelsevierpure.com Even so, IDO2 appears to be less sensitive to inhibition by either isomer than IDO1. nih.govnih.gov Furthermore, despite some level of enzymatic inhibition, neither the L- nor D-isomer could effectively reverse the suppression of T-cell proliferation mediated by IDO2. nih.govnih.gov
| Compound | Effect on IDO1 Activity | Effect on IDO2 Activity | Source |
|---|---|---|---|
| 1-Methyl-D-tryptophan (D-1MT) | Weak inhibitor in biochemical assays | Less potent inhibitor compared to L-1MT | frontiersin.orgnih.govelsevierpure.com |
| 1-Methyl-L-tryptophan (L-1MT) | More potent inhibitor than D-1MT | More potent inhibitor than D-1MT | nih.govnih.govelsevierpure.com |
IDO Inhibition and Tryptophan Catabolism Disruption
Beyond Direct IDO Inhibition: Alternative Mechanisms of Action
Growing evidence indicates that 1-Methyl-D-tryptophan exerts significant biological effects through mechanisms independent of direct IDO enzyme inhibition. These alternative pathways may help explain its potent in vivo efficacy despite being a weak biochemical inhibitor. nih.gov
One key alternative mechanism involves signaling pathways that sense amino acid levels. Tryptophan depletion by IDO activates the GCN2 kinase stress response and inhibits the mTOR and PKC-Θ pathways, leading to immunosuppression. nih.govtandfonline.com 1-Methyl-D-tryptophan can act as a tryptophan sufficiency signal, reversing the IDO-mediated inhibition of mTOR and PKC-Θ without affecting the GCN2 pathway. nih.govnih.govtandfonline.comresearchgate.net This action restores T-cell proliferation and function in the face of tryptophan catabolism. nih.gov
Another proposed mechanism is the activation of the Aryl Hydrocarbon Receptor (AHR). oncotarget.com Studies have shown that 1-Methyl-D-tryptophan can cause AHR to translocate to the nucleus and upregulate the transcription of target genes, such as cytochrome P450 enzymes CYP1A1 and CYP1B1. oncotarget.com This AHR activation occurs independently of IDO's catalytic function and may contribute to a pro-inflammatory response. oncotarget.com
Finally, in some human cancer cells, 1-Methyl-D-tryptophan has been observed to paradoxically upregulate the expression of the IDO1 enzyme itself, suggesting complex regulatory feedback loops that are not yet fully understood. plos.org
Modulation of the Aryl Hydrocarbon Receptor (AHR) Pathway
1-Methyl-D-tryptophan (also referred to as 1-MT or this compound) has been identified as a modulator of the Aryl Hydrocarbon Receptor (AHR) pathway. oncotarget.comnih.govresearchgate.netnih.gov Though historically known as an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO), research indicates that 1-Methyl-D-tryptophan can activate AHR signaling independently of its effects on IDO. oncotarget.comnih.gov As an aromatic hydrocarbon, it is hypothesized to act as a ligand for the AHR. researchgate.netnih.gov Studies in mesenchymal stromal cells (MSCs) and bladder cancer cells have demonstrated that treatment with 1-Methyl-D-tryptophan leads to the activation of the AHR response. oncotarget.comresearchgate.net This activation is a key aspect of its molecular mechanism, extending its potential biological effects beyond simple IDO inhibition. oncotarget.com
The activation of the AHR pathway by 1-Methyl-D-tryptophan follows a canonical signaling cascade. Upon ligand binding, the AHR protein, which resides in the cytoplasm, undergoes a conformational change. oncotarget.commdpi.com This allows it to dissociate from its chaperone proteins and bind to the AHR nuclear translocator (ARNT). oncotarget.com The resulting AHR-ARNT complex then translocates into the nucleus, where it functions as a transcription factor. oncotarget.com In vitro experiments have visually documented this process, showing a shift of AHR protein from the cytoplasm to the nucleus in MSCs following treatment with 1-Methyl-D-tryptophan. oncotarget.com
Once in the nucleus, the AHR-ARNT complex binds to specific DNA sequences known as AHR response elements (AHREs), initiating the transcription of various downstream target genes. oncotarget.com A hallmark of AHR activation is the transcriptional upregulation of cytochrome P450 enzymes, specifically cytochrome p450 1a1 (CYP1A1) and cytochrome p450 1b1 (CYP1B1). oncotarget.comresearchgate.netnih.gov Studies have consistently observed increased mRNA expression of both CYP1A1 and CYP1B1 in cells treated with 1-Methyl-D-tryptophan. oncotarget.comnih.govnih.gov For instance, in bladder cancer cell lines RT4 and T24, 1-Methyl-D-tryptophan significantly increased the expression of CYP1A1. nih.gov Beyond the cytochrome P450 enzymes, RNA sequencing has identified other downstream targets of 1-Methyl-D-tryptophan-mediated AHR activation, including Nrf2, MAPK12, and IL-1a. oncotarget.comnih.gov
| Gene Target | Effect of 1-Methyl-D-tryptophan | Significance | Reference |
|---|---|---|---|
| CYP1A1 | Upregulation | Marker of AHR activation, involved in xenobiotic metabolism. | oncotarget.comresearchgate.netnih.gov |
| CYP1B1 | Upregulation | Marker of AHR activation, involved in carcinogenesis. | oncotarget.com |
| Nrf2 | Upregulation | Transcription factor with antioxidant properties. | oncotarget.comnih.gov |
| MAPK12 | Upregulation | Mitogen-activated protein kinase involved in cellular signaling. | oncotarget.comnih.gov |
| IL-1a | Upregulation | Pro-inflammatory cytokine. | oncotarget.comnih.gov |
A significant finding is that the activation of the AHR pathway by 1-Methyl-D-tryptophan appears to be uncoupled from the catalytic function of the IDO enzyme. oncotarget.comnih.govresearchgate.net The IDO enzyme catabolizes tryptophan into metabolites known as kynurenines, which themselves can act as AHR ligands. oncotarget.comnih.gov However, 1-Methyl-D-tryptophan activates AHR signaling even in scenarios where IDO's enzymatic activity is present. oncotarget.comnih.gov For example, research has shown that 1-Methyl-D-tryptophan induces the activation of CYP1A1 and CYP1B1 in IDO-positive MSCs that have been stimulated with interferon-γ (IFN-γ), a potent inducer of IDO expression. oncotarget.comnih.gov Similarly, in bladder cancer cells with high IDO1 expression and kynurenine production, 1-Methyl-D-tryptophan did not decrease but rather increased CYP1A1 expression. researchgate.netnih.gov This evidence strongly suggests that 1-Methyl-D-tryptophan acts as a direct AHR agonist, independent of its role as an IDO inhibitor. nih.govnih.gov This mechanism implies that its range of action may not be limited to environments with high IDO expression. oncotarget.comnih.gov
Regulation of Immunoregulatory Kinases: mTOR and PKC-Θ
1-Methyl-D-tryptophan also exerts significant influence on crucial immunoregulatory kinases, namely the mechanistic target of rapamycin (B549165) (mTOR) and Protein Kinase C-theta (PKC-Θ). nih.govnih.gov The catabolism of the essential amino acid tryptophan, mediated by the IDO enzyme, leads to tryptophan deprivation, which in turn inhibits the activity of mTOR and PKC-Θ. nih.govnih.govtandfonline.com 1-Methyl-D-tryptophan has been shown to counteract this effect. nih.govnih.gov It effectively reverses the inhibitory signals generated by IDO, restoring the activity of these kinases. nih.gov In fact, studies have reported that 1-Methyl-D-tryptophan reverses the inhibition with a higher potency than tryptophan supplementation itself. nih.govnih.gov This implicates mTOR and PKC-Θ as key components in the signaling pathways through which 1-Methyl-D-tryptophan modulates cellular and immune responses. nih.gov
Impact on Autophagy Pathways
The state of tryptophan availability is closely linked to the cellular process of autophagy, a catabolic mechanism for degrading and recycling cellular components. nih.gov Deprivation of an essential amino acid like tryptophan is a known trigger for inducing autophagy, a process that is dependent on the mTOR pathway. nih.gov Specifically, the inhibition of mTOR activity caused by IDO-mediated tryptophan depletion leads to the induction of an autophagic response. nih.govnih.gov 1-Methyl-D-tryptophan can reverse this process. nih.gov By restoring the tryptophan sufficiency signal and reactivating the mTOR pathway, 1-Methyl-D-tryptophan effectively relieves the autophagic response triggered by tryptophan starvation. nih.gov This was demonstrated in HeLa cells, where IDO-induced autophagy was abrogated by the addition of 1-Methyl-D-tryptophan. nih.gov
Effects on Tryptophan Sufficiency Signals
The molecular mechanism of 1-Methyl-D-tryptophan involves its ability to function as a mimetic of tryptophan in cellular signaling pathways that sense amino acid sufficiency. nih.gov Tryptophan depletion by IDO inhibits a "tryptophan sufficiency signal" that is necessary for maintaining mTOR activity. nih.gov 1-Methyl-D-tryptophan phenocopies the effect of tryptophan restoration within this specific pathway, thereby de-repressing mTOR signaling. nih.gov This action counteracts the suppressive effects of IDO-mediated tryptophan deprivation. nih.gov It is noteworthy that this mimetic effect is specific to the mTOR pathway; 1-Methyl-D-tryptophan does not mimic tryptophan's role in inhibiting the GCN2 kinase, which is another sensor for amino acid deprivation. nih.gov This specificity highlights a unique mechanism of action for 1-Methyl-D-tryptophan compared to traditional biochemical inhibitors of IDO. nih.govnih.gov
Cellular Responses to 1-Methyl-D-tryptophan Exposure
| Cellular Process | Observed Effect of 1-Methyl-D-tryptophan | Underlying Mechanism | Reference |
|---|---|---|---|
| Gene Transcription | Upregulation of AHR target genes (e.g., CYP1A1, CYP1B1). | Direct activation of the AHR pathway. | oncotarget.comnih.gov |
| Kinase Activity | Restoration of mTOR and PKC-Θ activity. | Acts as a tryptophan mimetic, restoring tryptophan sufficiency signals. | nih.govnih.gov |
| Autophagy | Inhibition/reversal of starvation-induced autophagy. | Reactivation of the mTOR pathway. | nih.gov |
| Immune Cell Function | Enhanced CD8+ T-cell responses. | Disruption of tryptophan catabolism and reversal of IDO-mediated immunosuppression. | rndsystems.com |
Effects on Immune Cell Proliferation and Function
CD8+ T-cell Immunoresponses Enhancement
1-Methyl-D-tryptophan (also known as D-1MT or this compound) is an inhibitor of the indoleamine 2,3-dioxygenase (IDO) pathway, which is implicated in immune suppression. asco.org The IDO enzyme degrades the essential amino acid tryptophan, leading to a local depletion that can suppress T-cell function and promote anergy. nih.gov By blocking this pathway, 1-Methyl-D-tryptophan is expected to enhance anti-tumor immune responses.
In preclinical models, the administration of 1-Methyl-D-tryptophan has been shown to block the immunosuppressive effects of IDO. nih.gov This effect is believed to be immune-mediated, potentially involving increased antigen presentation or the depletion of regulatory T cells. nih.gov Studies have shown that inhibiting IDO with 1-Methyl-D-tryptophan can improve the function of CD4+ T cells and increase the number of CD8+ T cells in certain contexts, such as influenza infections in mice. mdpi.com Furthermore, research indicates that IDO inhibitors can potentiate CD8+ T cells to induce apoptosis in co-cultured cancer cells, increase the infiltration of CD8+ T cells into tumors, and slow tumor growth. nih.gov This potentiation is linked to the accumulation of intracellular tryptophan, which can lead to the downregulation of the PD-1 immune checkpoint receptor on T cells. nih.gov
Impact on Regulatory T-cell (T-reg) Levels
The relationship between 1-Methyl-D-tryptophan and regulatory T-cells (Tregs) is complex. The IDO pathway is known to create a tolerogenic microenvironment that supports the function and expansion of Tregs. nih.govnih.gov In turn, Tregs can induce the expression of IDO, creating a feedback loop that enhances immune suppression. nih.gov Consequently, inhibiting IDO with compounds like 1-Methyl-D-tryptophan is hypothesized to disrupt this cycle.
Some clinical data suggests that treatment with 1-Methyl-D-tryptophan can lead to a decline in circulating Treg cell counts across multiple dose levels in patients with advanced malignancies. asco.org IDO-mediated tryptophan catabolism can promote the differentiation of naive CD4+ T cells into Tregs. nih.govscilit.com By blocking tryptophan degradation, 1-Methyl-D-tryptophan may therefore limit the generation of these immunosuppressive cells. In mouse models of cancer, combining 1-Methyl-D-tryptophan with radiotherapy resulted in a downregulation of CD4, CD25, and Foxp3, which are markers associated with Tregs. spandidos-publications.com
Reversal of T-cell Suppression by IDO-Positive Cells
A primary mechanism by which 1-Methyl-D-tryptophan is thought to exert its anti-tumor effects is by reversing the suppression of T-cell proliferation and function mediated by IDO-expressing cells. IDO-positive tumor cells or antigen-presenting cells create an immunosuppressive milieu by depleting tryptophan and producing immunosuppressive metabolites known as kynurenines. nih.govnih.govsemanticscholar.org This leads to the arrest of T-cell proliferation. nih.govsemanticscholar.org
However, the effects of 1-Methyl-D-tryptophan in this context can be paradoxical. While some studies show that it can reverse T-cell suppression, others report it is less efficient than its L-stereoisomer (1-L-MT) at restoring T-cell proliferation in the presence of IDO-positive cells. semanticscholar.org In fact, one study demonstrated that 1-Methyl-D-tryptophan paradoxically inhibited the proliferation of alloreactive T-cells when they were co-cultured with IDO1-positive human cancer cells. nih.gov This unexpected outcome was linked to the compound's ability to upregulate IDO1 expression in the cancer cells themselves. nih.gov Despite these conflicting in vitro findings, the D-isomer was chosen for clinical development due to superior anti-tumor activity in in vivo models. nih.gov
Impact on Cytokine Expression and Signaling Pathways (e.g., p38 MAPK, JNK)
1-Methyl-D-tryptophan's interactions with cellular signaling pathways extend beyond simple enzymatic inhibition of IDO. Research has shown that it can directly influence key signaling cascades, such as the p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) pathways, which are critical regulators of cellular stress, apoptosis, and inflammation. frontiersin.orgplos.orgresearchgate.net
One study found that 1-Methyl-D-tryptophan's effect on dendritic cells (DCs) was dependent on the maturation signal. In DCs stimulated with the TLR4 ligand lipopolysaccharide (LPS), 1-Methyl-D-tryptophan treatment led to increased phosphorylation of p38 and ERK MAP-kinases. nih.gov This signaling alteration correlated with a functional shift in the T-cell response, favoring the secretion of IL-5 and IL-13 over IFNγ. nih.gov The use of specific inhibitors for p38 and ERK blocked this effect, confirming the involvement of these pathways. nih.gov
Furthermore, the paradoxical upregulation of IDO1 expression in cancer cells by 1-Methyl-D-tryptophan has been shown to occur through pathways that involve p38 MAPK and JNK signaling. nih.gov This suggests that 1-Methyl-D-tryptophan can have transcriptional effects that are independent of its role as a competitive inhibitor of the IDO enzyme. nih.gov
Upregulation of IDO1 mRNA and Protein Expression in Cancer Cells by 1-Methyl-D-tryptophan
Contrary to its intended function as an IDO inhibitor, 1-Methyl-D-tryptophan has been observed to increase the expression of IDO1 in human cancer cells. nih.gov In studies using the IDO1-positive ovarian cancer cell line SKOV-3, incubation with 1-Methyl-D-tryptophan led to a concentration-dependent and time-dependent increase in IDO1 mRNA and protein levels. nih.govresearchgate.net This effect was not observed in IDO1-negative cells unless IDO1 expression was first induced with interferon-gamma (IFN-γ). nih.govresearchgate.net
This upregulation of IDO1 mRNA and protein was found to be mediated through the activation of the p38 MAPK and JNK signaling pathways. nih.gov The consequence of this increased IDO1 expression was an enhanced production of kynurenine, a tryptophan metabolite, by the cancer cells. nih.gov This finding is significant because it suggests that treatment with 1-Methyl-D-tryptophan could have off-target effects that may promote, rather than suppress, the immune escape mechanisms of tumors by bolstering the expression of the immunosuppressive IDO1 enzyme. nih.gov
Table 1: Summary of 1-Methyl-D-tryptophan's Effects on IDO1 Expression in SKOV-3 Cancer Cells An interactive data table based on the data in the text.
| Experimental Condition | Observed Effect on IDO1 | Signaling Pathway Implicated | Reference |
|---|---|---|---|
| Incubation with 1-Methyl-D-tryptophan | Increased IDO1 mRNA expression | p38 MAPK, JNK | nih.gov |
| Incubation with 1-Methyl-D-tryptophan | Increased IDO1 protein expression | p38 MAPK, JNK | nih.govresearchgate.net |
| Co-culture with alloreactive T-cells | Paradoxical inhibition of T-cell proliferation | Not specified | nih.gov |
| Incubation with 1-Methyl-D-tryptophan | Increased kynurenine production | Not specified | nih.gov |
Preclinical Research on 1 Methyl D Tryptophan
In Vitro Studies on 1-Methyl-D-tryptophan Activity
1-Methyl-D-tryptophan (also known as D-1MT or indoximod) is an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO). rndsystems.com However, its potency as a direct enzymatic inhibitor in cell-free assays has been a subject of varied reporting. In such assays, the D-isomer of 1-methyltryptophan (1-MT) has been shown to be a significantly less potent inhibitor of the IDO1 enzyme compared to its L-isomer counterpart, 1-methyl-L-tryptophan (L-1MT). nih.govplos.org
Reports on the half-maximal inhibitory concentration (IC50) for 1-Methyl-D-tryptophan against IDO1 have shown considerable variation. Some studies report a relatively high IC50 value, suggesting it is a poor IDO1 inhibitor in vitro. nih.govnih.gov For instance, one analysis indicated an IC50 of over 2.5 mM for D-1-MT. nih.gov In contrast, other research has reported a much lower IC50 value of 7 μM. rndsystems.com For comparison, the L-isomer, 1-L-MT, has reported IC50 values of 19 μM in cell-free assays and 120 μM in HeLa cells. nih.gov It has been suggested that the inhibitory constant (Ki) values derived from cell-free assays may not accurately reflect the inhibitory effects in a physiological context. nih.gov
| Compound | Reported IC50 Value | Assay System |
|---|---|---|
| 1-Methyl-D-tryptophan (D-1MT) | >2.5 mM | Cell-free |
| 1-Methyl-D-tryptophan (D-1MT) | 7 µM | Not specified |
| 1-Methyl-L-tryptophan (L-1MT) | 19 µM | Cell-free |
| 1-Methyl-L-tryptophan (L-1MT) | 120 µM | HeLa cells |
In cell-based assays, 1-Methyl-D-tryptophan has demonstrated various immunomodulatory effects. It has been shown to enhance the antitumor and antiviral immune responses of CD8+ T-cells in vitro. rndsystems.com In certain immunological model systems, the addition of 1-Methyl-D-tryptophan reversed the suppressive effects of IDO on the proliferation of peripheral blood mononuclear cells and in CD4+ T-cell primary mixed leukocyte reaction cultures. nih.gov
Paradoxically, in co-cultures with IDO1-positive human cancer cells, 1-Methyl-D-tryptophan was found to inhibit the proliferation of alloreactive T-cells. plos.orgnih.gov Further investigation revealed that incubation with 1-Methyl-D-tryptophan unexpectedly increased the production of kynurenine (B1673888) by human cancer cells. plos.orgnih.gov This was attributed to an induction of IDO1 mRNA and protein expression through pathways involving p38 MAPK and JNK signaling, rather than direct enzymatic inhibition. plos.orgnih.gov
Other research has indicated that 1-Methyl-D-tryptophan may exert effects independently of IDO inhibition. Studies have shown that it can activate the Aryl Hydrocarbon Receptor (AHR) pathway in mesenchymal stromal cells, even when IDO is not expressed. oncotarget.com
Research has highlighted that commercially available preparations of 1-methyl-L-tryptophan (1-L-MT) can be contaminated with L-tryptophan. nih.gov The level of this contamination can be significant enough to influence the results of in vitro experiments. nih.govnih.gov The amount of tryptophan present in some 1-L-MT lots is sufficient to support the maximal growth of cells and microorganisms that have low tryptophan requirements. nih.gov This raises the possibility that observed effects in T-cell proliferation assays could be due to the direct provision of essential tryptophan rather than the inhibition of IDO. nih.gov
For example, in studies with human glioblastoma cells, the tryptophan contamination within 1-L-MT preparations led to an increased production of kynurenine, indicating an accelerated degradation of the contaminating tryptophan via the kynurenine pathway. nih.govfrontiersin.org This effect complicates the interpretation of in vitro data, as it becomes difficult to distinguish between the effects of IDO inhibition and the metabolic consequences of the tryptophan contaminant. nih.govnih.gov It is presumed that such contamination has a negligible impact in vivo, as excess L-tryptophan is typically degraded by the enzyme tryptophan 2,3-dioxygenase, which maintains tryptophan homeostasis. nih.gov
In Vivo Studies and Animal Models
In preclinical animal models, 1-Methyl-D-tryptophan has demonstrated antitumor activity. Studies have shown that it can reduce tumor volume in mice bearing xenografts that overexpress IDO. rndsystems.com In mouse models where animals were preimmunized with a tumor antigen, the racemic mixture of 1-methyl-tryptophan (1-D/L-MT) was also effective in reducing tumor volume. plos.orgnih.gov
Furthermore, when used in combination with certain chemotherapeutic agents, 1-D/L-MT led to the regression of established murine breast cancers. plos.orgnih.gov Despite being a weaker inhibitor of the IDO1 enzyme in vitro, the D-isomer (1-Methyl-D-tryptophan) has shown superior anti-tumor activity in mouse models compared to the L-isomer. plos.org In a murine model of pancreatic adenocarcinoma, treatment with 1-Methyl-D-tryptophan, in conjunction with a tumor lysate-pulsed dendritic cell vaccine, resulted in a significant reduction in tumor size, volume, and weight, and also improved the survival rate of the animals. researchgate.net
| Mouse Model | Compound Used | Observed Effect |
|---|---|---|
| Xenograft with IDO overexpression | 1-Methyl-D-tryptophan | Reduced tumor volume |
| Preimmunized with tumor antigen | 1-D/L-MT (racemic) | Reduced tumor volume |
| Murine breast cancer | 1-D/L-MT (racemic) + Chemotherapy | Regression of established tumors |
| Murine pancreatic adenocarcinoma | 1-Methyl-D-tryptophan + Vaccine | Reduced tumor size, volume, weight; Improved survival |
In vivo studies have revealed that 1-Methyl-D-tryptophan exerts significant immunomodulatory effects. Administration of the D-isomer has been shown to block the immunosuppressive activity of IDO in animal models. nih.gov
A consistent finding in multiple mouse studies is that treatment with 1-methyltryptophan alters the metabolism of tryptophan. nih.govfrontiersin.orgnih.gov Specifically, it leads to an increase in the plasma levels of tryptophan and its metabolite, kynurenic acid (KYNA). nih.govfrontiersin.orgnih.gov Concurrently, the ratio of kynurenine to tryptophan, which is often used as a marker for IDO activity, is reduced. frontiersin.orgnih.gov Interestingly, this shift towards KYNA production was also observed in IDO1 knockout mice, indicating that this particular effect is not mediated by the IDO1 enzyme. nih.govfrontiersin.orgnih.gov In a porcine model, 1-MT also increased plasma and tissue concentrations of tryptophan and kynurenic acid. mdpi.com
In a mouse model of unpredictable chronic mild stress, chronic treatment with 1-Methyl-D-tryptophan was found to alleviate most of the induced behavioral abnormalities and also reduced the peripheral levels of pro-inflammatory cytokines. nih.gov
Effects on Tryptophan Metabolites in Plasma and Tissues
Preclinical research indicates that 1-Methyl-D-tryptophan (also known as this compound) influences the metabolic pathway of tryptophan. frontiersin.org Studies using 1-methyltryptophan (1-MT), a category that includes the D-isomer, have demonstrated specific shifts in the levels of tryptophan catabolites. frontiersin.orgfrontiersin.org In both in vivo and ex vivo models, treatment with 1-MT has been shown to increase plasma levels of kynurenic acid (KYNA), a stable end product of the kynurenine pathway. frontiersin.orgfrontiersin.org
In one study, the administration of 1-MT to C57BL/6 mice, as well as its application to murine splenocytes and human blood samples, resulted in elevated concentrations of both tryptophan and KYNA. frontiersin.org Concurrently, a reduction was observed in the intermediate metabolite kynurenine (KYN) and in the kynurenine-to-tryptophan (KYN/TRP) ratio, which is often used as an indicator of indoleamine 2,3-dioxygenase (IDO) enzyme activity. frontiersin.org Interestingly, similar effects on KYNA production were noted in IDO knockout mice, suggesting that the mechanism driving this particular metabolic shift may not be exclusively mediated by the IDO1 enzyme. frontiersin.org The primary role of IDO is to degrade the essential amino acid tryptophan, and its inhibition is expected to alter the levels of downstream metabolites. nih.gov
The following table summarizes the observed effects of 1-MT treatment on key tryptophan metabolites based on preclinical findings.
Table 1: Effects of 1-Methyl-tryptophan on Tryptophan Metabolites
| Metabolite | Observed Effect | Model System(s) |
|---|---|---|
| Tryptophan (TRP) | Increased | Murine Splenocytes, Human Blood, C57BL/6 Mice |
| Kynurenine (KYN) | Reduced | Murine Splenocytes, Human Blood |
| Kynurenic Acid (KYNA) | Increased | Murine Splenocytes, Human Blood, C57BL/6 Mice |
| KYN/TRP Ratio | Reduced | Murine Splenocytes, Human Blood |
Behavioral and Biochemical Studies in Stress Models
1-Methyl-D-tryptophan has been investigated in preclinical stress models to determine its effects on behavioral and biochemical abnormalities associated with stress. nih.govplos.org A key area of focus has been its role as an inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which is activated during stress and inflammation, leading to changes in the kynurenine pathway of tryptophan metabolism. nih.govdoi.org
In a validated mouse model of stress-induced depression, the Unpredictable Chronic Mild Stress (UCMS) procedure, daily treatment with 1-Methyl-D-tryptophan was shown to alleviate most of the behavioral alterations resulting from stress exposure. plos.orgnih.gov The UCMS model induces behavioral changes and alters the kynurenine pathway, affecting downstream metabolites like quinolinic acid and kynurenic acid. nih.govplos.org Treatment with 1-Methyl-D-tryptophan partially rescued these stress-induced alterations in the kynurenine pathway. plos.orgnih.gov Furthermore, both 1-Methyl-D-tryptophan and the antidepressant fluoxetine (B1211875) were found to reduce peripheral levels of proinflammatory cytokines in UCMS mice, suggesting a potential anti-inflammatory mechanism for their therapeutic effects. nih.govplos.org
Conversely, a study using a rodent model of military-relevant complex traumatic stress (MRCTS) in Sprague-Dawley rats reported limited efficacy for 1-methyl-tryptophan in preventing stress-related decrements in behavioral performance. doi.orgbohrium.com This model incorporates elements such as predator exposure and inescapable foot shock. doi.org While stress exposure negatively impacted performance in behavioral tests like the elevated plus maze (EPM), the study found a lack of significant main effects of 1-methyl-tryptophan treatment in most analyses. doi.org
The following table summarizes the findings from these distinct preclinical stress models.
Table 2: Summary of 1-Methyl-D-tryptophan Studies in Stress Models
| Study Focus | Animal Model | Key Behavioral Findings | Key Biochemical Findings |
|---|---|---|---|
| Chronic Stress-Induced Depression | Unpredictable Chronic Mild Stress (UCMS) in mice | Alleviated most UCMS-induced behavioral changes. nih.govnih.gov | Partially rescued stress-induced alterations in the kynurenine pathway; reduced peripheral proinflammatory cytokines. plos.org |
| Acute Traumatic Stress | Military-Relevant Complex Traumatic Stress (MRCTS) in rats | Demonstrated limited efficacy in preventing behavioral performance decrements. doi.orgbohrium.com | Increased expression of IDO1 is found in the acute aftermath of traumatic stress exposure. doi.orgbohrium.com |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| 1-Methyl-D-tryptophan |
| 1-methyltryptophan |
| Fluoxetine |
| Kynurenic Acid |
| Kynurenine |
| Quinolinic Acid |
Therapeutic Applications and Clinical Research of 1 Methyl D Tryptophan
Cancer Immunotherapy
1-Methyl-D-tryptophan, also known as indoximod, is an investigational small molecule developed to modulate the immune system in the context of cancer treatment. patsnap.comdovepress.com It is an inhibitor of the indoleamine 2,3-dioxygenase (IDO) pathway, a critical mechanism of immune suppression that tumors often exploit to evade the host's immune response. patsnap.comnih.gov Unlike direct enzymatic inhibitors, this compound functions as a tryptophan mimetic, counteracting the downstream effects of IDO activity to restore the immune system's capacity to recognize and attack cancer cells. patsnap.commedchemexpress.com Extensive research has focused on its role in cancer immunotherapy, particularly in combination with other treatment modalities like chemotherapy, vaccines, and immune checkpoint inhibitors, to enhance their efficacy. patsnap.comnih.govsemanticscholar.org Clinical development has centered on the D-isomer (this compound) due to preclinical indications of its superior anticancer activity compared to the L-isomer or the racemic mixture. nih.govsemanticscholar.org
The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) is a key regulator of immune tolerance. nih.gov IDO1 is an intracellular enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan into a series of metabolites known as kynurenines. medchemexpress.combmj.comnih.gov This process has two main immunosuppressive effects within the tumor microenvironment.
First, the depletion of tryptophan activates stress-response pathways, such as the general control nonderepressible 2 (GCN2) kinase, in T cells, leading to their cell-cycle arrest and anergy (a state of unresponsiveness). tandfonline.comaacrjournals.org Second, the accumulation of kynurenine (B1673888) metabolites directly suppresses effector T cells and promotes the development and activation of regulatory T cells (Tregs), which further dampen the anti-tumor immune response. nih.govfortislife.com
Many human cancers overexpress IDO1 in malignant, stromal, and immune cells, and its expression is often associated with a poor prognosis and negative clinical outcomes. medchemexpress.comnih.govbmj.com By creating an immunosuppressive microenvironment, the IDO pathway allows tumor cells to evade immune surveillance and destruction. bmj.comnih.gov Therefore, inhibiting this pathway is a rational therapeutic strategy to break tumor-induced immune tolerance and restore effective anti-tumor immunity. nih.govpersonalizedmedonc.com Targeting the IDO pathway is considered a promising approach to enhance the efficacy of various cancer treatments. fortislife.com
1-Methyl-D-tryptophan (this compound) functions as an immunometabolic adjuvant, meaning it enhances the body's immune response to cancer. nih.govnih.gov Unlike many other IDO inhibitors that directly target the enzyme's catalytic activity, this compound acts downstream. medchemexpress.comnih.govresearchgate.net The D-isomer does not bind to or inhibit the purified IDO1 enzyme directly. nih.govsemanticscholar.org Instead, it acts as a tryptophan mimetic. medchemexpress.comresearchgate.net
In conditions of tryptophan depletion caused by IDO activity, T cells are suppressed partly through the inhibition of the mammalian target of rapamycin (B549165) (mTORC1) signaling pathway. tandfonline.compersonalizedmedonc.com this compound is interpreted by mTORC1 as a tryptophan sufficiency signal, thereby blocking the suppressive signal generated by IDO activity and restoring mTORC1 function. nih.govresearchgate.netresearchgate.net This action relieves the inhibition on effector T cells, limits the generation of regulatory T cells (Tregs), and can even reprogram Tregs toward a pro-inflammatory Th17 helper cell phenotype. nih.govresearchgate.net By acting on this convergent downstream effector, this compound can potentially overcome resistance mechanisms associated with direct IDO1 enzyme inhibitors. nih.govresearchgate.net This unique mechanism positions this compound as a broad-spectrum immunometabolic agent capable of improving responses to various anticancer treatments, analogous to how adjuvants boost immunity in the context of vaccines. medchemexpress.comnih.govresearchgate.net
The therapeutic potential of 1-Methyl-D-tryptophan is most evident when used in combination with other cancer treatments, such as chemotherapeutic agents and therapeutic vaccines. semanticscholar.orgnih.gov Preclinical studies demonstrated that while the racemic compound 1-methyl-D,L-tryptophan (1MT) had modest effects as a monotherapy, its efficacy was dramatically increased when combined with DNA-damaging chemotherapy, leading to the regression of otherwise resistant tumors. dovepress.comnih.gov This synergistic effect was not due to increased cytotoxicity of the chemotherapy but was dependent on the presence of T cells, establishing its action as an immunochemotherapy regimen. dovepress.comnih.gov The D-isomer, this compound, was found to be more potent than the L-isomer in empowering chemotherapy in mouse models. medchemexpress.com
This compound has also been investigated in combination with cancer vaccines. nih.gov The rationale is that by inhibiting the IDO pathway's immunosuppressive effects, this compound can enhance the immunologic response generated by the vaccine. asco.org Clinical trials have evaluated this compound in combination with dendritic cell vaccines, such as sipuleucel-T for advanced prostate cancer, showing significant therapeutic activity. nih.govfrontiersin.org Another Phase I study combined this compound with an Ad.p53 dendritic cell vaccine in patients with metastatic solid tumors. asco.org These combination strategies aim to leverage this compound's ability to break immune tolerance, thereby allowing the vaccine-induced T cells to more effectively target and eliminate tumor cells. asco.orgfrontiersin.org
This compound has been evaluated in numerous Phase I and II clinical trials across a variety of cancers, including melanoma, breast cancer, prostate cancer, and glioblastoma. patsnap.comnih.gov These trials have primarily focused on its use in combination with standard-of-care treatments like chemotherapy, radiation, and immune checkpoint inhibitors. patsnap.comnih.govdana-farber.org
A Phase I study of this compound as a monotherapy in patients with advanced solid malignancies established that the treatment was well-tolerated. ascopubs.orgclinicaltrials.gov Subsequent trials have explored its role as part of combination regimens. nih.gov For instance, a Phase II trial combined this compound with the immune checkpoint inhibitor pembrolizumab (B1139204) for patients with advanced melanoma. nih.govnih.gov Another Phase II study is investigating this compound with chemotherapy and radiation for children with progressive brain tumors or newly diagnosed diffuse intrinsic pontine glioma (DIPG). dana-farber.orgaugusta.edu
Phase I trials for this compound were designed as dose-escalation studies to determine its safety and optimal dose. ascopubs.orgclinicaltrials.gov For example, a "first-in-man" study in patients with advanced malignancies utilized a 3+3 design with ten dose levels. ascopubs.org This trial accrued 48 patients with measurable metastatic solid malignancies who had adequate organ function and a life expectancy of more than four months. ascopubs.orgclinicaltrials.gov
Phase II trials have typically been single-arm studies designed to evaluate the efficacy of this compound in combination with a standard-of-care therapy. nih.gov The Phase II trial of this compound with pembrolizumab in advanced melanoma enrolled 131 patients between 2014 and 2017. nih.govnih.gov The efficacy-evaluable population consisted of 89 patients with non-ocular melanoma. nih.gov Another ongoing Phase II trial (GCC1949) for pediatric brain tumors plans to enroll up to 140 patients between the ages of 3 and 21. dana-farber.org This study stratifies patients based on their treatment plan, particularly whether it includes radiation therapy in combination with this compound. dana-farber.org
Clinical trials of this compound have demonstrated biological activity consistent with its proposed mechanism of action. In the initial Phase I monotherapy trial, evidence of biologic activity included prolonged disease stabilization in five patients (two with melanoma, two with sarcoma, and one with colon cancer). ascopubs.org Correlative data from this study showed elevations in C-reactive protein (CRP) levels and declines in circulating regulatory T-cell (Treg) counts across multiple dose levels, suggesting an immune-modulating effect. ascopubs.orgclinicaltrials.gov
In the Phase II trial combining this compound with pembrolizumab for advanced melanoma, significant antitumor efficacy was observed. nih.gov The combination yielded an objective response rate (ORR) of 51% and a complete response (CR) rate of 20% in the evaluable patient population. nih.govnih.gov The disease control rate (DCR) was 70%, with a median progression-free survival (PFS) of 12.4 months. nih.govnih.gov Correlative data indicated a higher ORR in patients with Programmed Death-Ligand 1 (PD-L1)-positive tumors (70%) compared to those with PD-L1-negative tumors (46%). nih.gov
Table 1: Selected Clinical Trial Results for this compound Combinations
| Trial Identifier | Cancer Type | Combination Agent(s) | Phase | Key Efficacy Endpoints | Observed Results | Citation(s) |
|---|---|---|---|---|---|---|
| NCT02073123 | Advanced Melanoma | Pembrolizumab | II | Objective Response Rate (ORR), Complete Response (CR), Progression-Free Survival (PFS) | ORR: 51%; CR: 20%; Median PFS: 12.4 months | nih.govnih.gov |
| NCT00567931 | Advanced Solid Tumors | Monotherapy | I | Disease Stabilization | Stable disease >6 months in 5/48 patients | ascopubs.org |
| NCT01042535 | Metastatic Solid Tumors | Ad.p53 DC Vaccine | I | Objective Response | No objective responses to study therapy, but 6/10 breast cancer patients responded to subsequent salvage chemotherapy | asco.org |
| NCT01191216 | Solid Tumors | Docetaxel (B913) | I | Response | Preliminary data showed the combination was well tolerated | dovepress.com |
Table 2: Summary of Correlative Biological Data from this compound Trials
| Trial Phase | Biomarker | Observed Effect | Implication | Citation(s) |
|---|---|---|---|---|
| Phase I (Monotherapy) | Circulating Regulatory T-cells (Tregs) | Decline across multiple dose levels | Suggests reduction of an immunosuppressive cell population | ascopubs.org |
| Phase I (Monotherapy) | C-reactive protein (CRP) | Elevations observed | Indicates a systemic inflammatory/immune response | ascopubs.org |
Clinical Trials (Phase I/II) of 1-Methyl-D-tryptophan (this compound)
Consideration of Off-target Effects in Clinical Settings
While 1-Methyl-D-tryptophan, also known as this compound, is primarily investigated as an inhibitor of the indoleamine 2,3-dioxygenase (IDO1) enzyme, its clinical activity may involve mechanisms beyond direct IDO1 inhibition. nih.govconsensus.app Research indicates that the inhibitory effectiveness of 1-Methyl-D-tryptophan on IDO1 in vivo may be relatively weak, suggesting that its observed therapeutic effects could stem from off-target modes of action. nih.gov
One significant off-target effect identified is the reactivation of mTOR (mammalian target of rapamycin) activity, which is often suppressed by tryptophan depletion in the tumor microenvironment. nih.gov This reactivation can be beneficial in oncology, as most cytotoxic drugs target highly proliferative cells. nih.gov By enhancing mTOR activity, 1-Methyl-D-tryptophan may increase the efficacy of subsequent chemotherapeutic interventions. nih.gov
In clinical trials, an important consideration has been the emergence of autoimmune-related phenomena. In a phase I study involving patients with advanced malignancies, three individuals who had previously received active immunotherapy developed autoimmune hypophysitis. ascopubs.org This was considered an "on-target" effect due to the close linkage between the IDO pathway and immune checkpoints like CTLA-4. ascopubs.org Consequently, patients with prior immunotherapy were subsequently excluded from the trial to avoid this specific adverse event. ascopubs.org It is also noted that eosinophilia-myalgia syndrome, an autoimmune condition, has been historically associated with L-tryptophan, highlighting the need to monitor kidney function during clinical trials of related compounds like 1-Methyl-D-tryptophan. nih.gov
Furthermore, studies have shown that 1-methyltryptophan can paradoxically increase the degradation of tryptophan via the kynurenine pathway, leading to an increase in the metabolite kynurenic acid. nih.govfrontiersin.org These findings underscore the complexity of 1-Methyl-D-tryptophan's mechanism of action, indicating that its physiological consequences extend beyond simple enzyme inhibition and contribute to both its therapeutic potential and its side-effect profile. consensus.app
Other Potential Therapeutic Applications
Beyond its primary investigation in oncology, the immunomodulatory role of 1-Methyl-D-tryptophan and its influence on the kynurenine pathway have prompted research into a variety of other therapeutic areas.
Infectious Diseases (e.g., HIV-1 encephalitis, tuberculosis)
The IDO1 pathway is a key area of investigation in infectious diseases, as its activity is significantly elevated in conditions like Human Immunodeficiency Virus (HIV) and Tuberculosis (TB). frontiersin.org Upregulation of IDO-mediated tryptophan catabolism can suppress host T-cell responses, allowing pathogens like Mycobacterium tuberculosis to persist. nih.gov
In preclinical studies involving macaques with TB, administration of an IDO inhibitor improved T-cell differentiation and trafficking within the granuloma, leading to attenuated disease. nih.govpnas.org Specifically, treatment with 1-Methyl-D-tryptophan resulted in improved clinical outcomes and a reorganization of the granuloma structure that allowed lymphocytes to access the core of the infection. pnas.org
In the context of HIV, elevated IDO activity is associated with declining CD4 T-cell counts and progression to AIDS. frontiersin.org While blocking IDO activity in Simian Immunodeficiency Virus (SIV) infection has been shown to improve T-cell number and function, studies using 1-Methyl-D-tryptophan in SIV-infected macaques did not effectively block IDO activity or reduce downstream kynurenine metabolites. frontiersin.orgnih.gov This suggests that while the IDO pathway is a valid target, the efficacy of specific inhibitors like 1-Methyl-D-tryptophan may vary depending on the specific infectious agent and host environment. nih.gov
| Disease Model | Compound | Key Findings | Reference |
|---|---|---|---|
| Tuberculosis (Macaque) | 1-Methyl-D-tryptophan (D-1MT) | Improved clinical signs, reduced lung pathology, and reorganized granulomas allowing for better lymphocyte trafficking. | pnas.org |
| SIV (Macaque) | 1-Methyl-D-tryptophan (D1MT) | Did not effectively block IDO activity or reduce downstream kynurenine metabolites. | nih.gov |
Autoimmune Diseases
The role of the IDO pathway in autoimmunity is complex, with studies showing both protective and pathogenic effects. researchgate.net Given its immunomodulatory properties, inhibiting IDO with 1-Methyl-D-tryptophan has been explored as a potential treatment for autoimmune conditions.
In a study using a mouse model of lupus (B6.Nba2 mice), which is characterized by elevated levels of antinuclear autoantibodies (ANA), treatment with 1-Methyl-D-tryptophan significantly reduced serum ANA levels. researchgate.net The research suggested that this effect might be due to a reduction in cytokine-induced plasma cell differentiation, indicating a potential therapeutic mechanism for specifically targeting autoantibody production in lupus. researchgate.net This contrasts with other lupus models where IDO inhibition accelerated the disease, highlighting the context-dependent role of this pathway in autoimmunity. researchgate.net
Neurobiology and Affective Disorders
There is strong evidence linking the tryptophan/kynurenine pathway to the pathophysiology of affective disorders such as depression and anxiety. nih.govmdpi.com Proinflammatory cytokines, often elevated in severe depression, can induce IDO1, leading to a depletion of the serotonin (B10506) precursor tryptophan and an increase in neuroactive kynurenine metabolites. nih.govoup.com
Preclinical research has shown that blocking IDO1 could be a useful strategy to alleviate stress-induced behaviors. nih.gov In a mouse model of unpredictable chronic mild stress, chronic treatment with 1-Methyl-D-tryptophan was able to alleviate most of the resulting behavioral changes, comparable to the effects of the antidepressant fluoxetine (B1211875). nih.gov The study found that 1-Methyl-D-tryptophan reversed stress-induced alterations in the kynurenine pathway and reduced peripheral levels of proinflammatory cytokines, suggesting its therapeutic effects may occur through anti-inflammatory mechanisms. nih.gov This positions IDO1 as a relevant mediator of chronic stress-induced emotional changes and its inhibitors as potential therapeutics for mood and cognitive disorders. nih.govnih.gov
| Disorder Model | Compound | Key Findings | Reference |
|---|---|---|---|
| Unpredictable Chronic Mild Stress (Mouse) | 1-Methyl-D-tryptophan (1MT) | Alleviated most behavioral changes, reversed kynurenine pathway alterations, and reduced proinflammatory cytokines. | nih.gov |
| Lupus (B6.Nba2 Mouse) | 1-Methyl-D-tryptophan (1-MT) | Significantly reduced serum antinuclear autoantibody (ANA) levels. | researchgate.net |
Atherosclerosis
Atherosclerosis, a primary cause of cardiovascular disease, is recognized as a chronic inflammatory condition. nih.govmdpi.com The tryptophan-kynurenine pathway and IDO1 activity have been implicated in this process. nih.govresearchgate.net Increased IDO1 activity, often measured by the kynurenine-to-tryptophan ratio, is associated with several risk factors for atherosclerosis, including LDL cholesterol and BMI, particularly in females. nih.gov
While direct clinical studies of 1-Methyl-D-tryptophan for atherosclerosis are not prominent, its mechanism as an IDO1 inhibitor suggests a potential therapeutic role. By modulating the inflammatory responses mediated by the kynurenine pathway, it could theoretically influence the development and progression of atherosclerotic plaques. nih.govmdpi.com The role of IDO in atherosclerosis is still debated, with some animal studies suggesting pro-atherogenic effects and others showing atheroprotective effects, indicating a need for further research to clarify its therapeutic potential in cardiovascular disease. researchgate.net
Osteoporosis
Osteoporosis is a disease characterized by an imbalance in bone remodeling. nih.govresearchgate.net The tryptophan metabolic pathway is increasingly recognized for its influence on bone health. nih.govresearchgate.netnih.gov Activation of the kynurenine pathway is generally associated with osteoblastogenesis and can be implicated in bone diseases. nih.govresearchgate.net Some kynurenine metabolites have been shown to inhibit the proliferation and differentiation of osteoblasts, while decreased levels of others may be a cause of osteoporosis. nih.gov
Conversely, studies have shown that L-tryptophan and its major metabolite L-kynurenine can enhance the stemness and osteogenic differentiation of bone marrow-derived mesenchymal stromal cells, accelerating bone healing in animal models. mdpi.com This complex relationship suggests that targeted modulation of the kynurenine pathway could be a strategy for treating bone diseases. nih.govmdpi.com By inhibiting IDO1, 1-Methyl-D-tryptophan could alter the balance of these metabolites, potentially influencing bone remodeling processes, although specific research on this application is still emerging.
Pharmacodynamic and Translational Biomarkers in 1 Methyl D Tryptophan Studies
Tryptophan Catabolite Analysis (e.g., Kynurenine (B1673888) Levels)
The analysis of tryptophan catabolites is a primary method for assessing the pharmacodynamic effects of 1-Methyl-D-tryptophan. The kynurenine pathway is the main route of tryptophan degradation, and its modulation is a key indicator of target engagement.
Studies have shown that 1-Methyl-D-tryptophan can have complex and sometimes paradoxical effects on tryptophan metabolism. While it is designed to inhibit the enzyme indoleamine 2,3-dioxygenase (IDO1), some research indicates that treatment with 1-Methyl-D-tryptophan can lead to an increase in the production of kynurenine by human cancer cells. nih.gov This unexpected outcome has been attributed to an upregulation of IDO1 expression at both the mRNA and protein levels following treatment with 1-Methyl-D-tryptophan. nih.gov
Conversely, other studies have demonstrated that 1-Methyl-D-tryptophan treatment can lead to a reduction in the intermediate metabolite kynurenine and a decrease in the kynurenine-to-tryptophan ratio. nih.gov These studies also observed a concurrent increase in tryptophan and its downstream metabolite, kynurenic acid. nih.govresearchgate.net This suggests that 1-Methyl-D-tryptophan may drive tryptophan catabolism towards the kynurenic acid branch of the pathway. nih.govresearchgate.net These effects have been observed both ex vivo in murine splenocytes and human blood, and in vivo in mice. nih.govresearchgate.net Interestingly, the increase in kynurenic acid appears to be independent of IDO1, as it was also observed in IDO1 knockout mice. nih.govresearchgate.net
Table 1: Effects of 1-Methyl-D-tryptophan on Tryptophan Catabolites
| Biomarker | Effect of 1-Methyl-D-tryptophan | Cell/Animal Model | Reference |
|---|---|---|---|
| Kynurenine | Increased production | Human cancer cells | nih.gov |
| Kynurenine | Reduced levels | Murine splenocytes, human blood, C57BL/6 mice | nih.gov |
| Kynurenine/Tryptophan Ratio | Reduced | Murine splenocytes, human blood, C57BL/6 mice | nih.gov |
| Kynurenic Acid | Increased levels | Murine splenocytes, human blood, C57BL/6 mice, IDO1-/- mice | nih.govresearchgate.net |
| Tryptophan | Increased levels | Murine splenocytes, human blood, C57BL/6 mice | nih.gov |
Circulating Immune Cell Profiling (e.g., T-regulatory cells)
The impact of 1-Methyl-D-tryptophan on circulating immune cells, particularly T-regulatory cells (Tregs), is a significant area of investigation due to the immunomodulatory role of the IDO pathway. IDO-mediated tryptophan catabolism is known to create a microenvironment that suppresses T-cell responses and promotes the generation and function of Tregs. nih.gov
The inhibition of IDO by 1-Methyl-D-tryptophan is hypothesized to reverse this immunosuppressive effect, thereby enhancing anti-tumor or anti-viral immune responses. bio-techne.com However, the direct effects of 1-Methyl-D-tryptophan on Treg populations have been a subject of complex findings. The compound's influence on the broader immune landscape is multifaceted, with effects that may vary depending on the specific context and maturation signals of immune cells like dendritic cells. nih.gov
Research has shown that tryptophan metabolites generated through the kynurenine pathway can promote Treg responses. nih.gov Therefore, by altering the balance of these metabolites, 1-Methyl-D-tryptophan could indirectly influence Treg populations. The observed increase in kynurenic acid, an immunomodulatory metabolite, may be one of the mechanisms through which 1-Methyl-D-tryptophan exerts its effects on the immune system. nih.govresearchgate.net
Gene Expression Analysis (e.g., IDO1 mRNA, AHR pathway genes)
Gene expression analysis provides valuable insights into the molecular mechanisms underlying the pharmacodynamic effects of 1-Methyl-D-tryptophan. Key genes of interest include IDO1 itself and those associated with the Aryl Hydrocarbon Receptor (AHR) pathway.
Studies have revealed that 1-Methyl-D-tryptophan can paradoxically upregulate the expression of IDO1 mRNA in human cancer cells in a concentration-dependent manner. nih.gov This finding suggests a potential feedback mechanism or off-target effect of the compound.
Furthermore, 1-Methyl-D-tryptophan has been shown to act as an agonist for the AHR. nih.govmdpi.com This activation of the AHR pathway leads to the transcriptional upregulation of AHR target genes, such as cytochrome P450 enzymes CYP1A1 and CYP1B1. nih.govresearchgate.net This AHR-mediated response has been observed in various cell types, including mesenchymal stromal cells and bladder cancer cells, and appears to be independent of IDO1 activity. nih.govresearchgate.net RNA sequencing has also identified other downstream targets of 1-Methyl-D-tryptophan, including Nrf2, MAPK12, and IL-1a. nih.gov
Table 2: Gene Expression Changes Induced by 1-Methyl-D-tryptophan
| Gene | Change in Expression | Cell Type | Pathway | Reference |
|---|---|---|---|---|
| IDO1 mRNA | Upregulated | Human cancer cells (SKOV-3) | Tryptophan metabolism | nih.gov |
| CYP1A1 mRNA | Upregulated | Mesenchymal stromal cells, Porcine lung fibroblasts, Bladder cancer cells | AHR pathway | nih.govmdpi.comresearchgate.net |
| CYP1B1 mRNA | Upregulated | Mesenchymal stromal cells | AHR pathway | nih.gov |
| Nrf2 | Upregulated | Mesenchymal stromal cells | Downstream of AHR | nih.gov |
| MAPK12 | Upregulated | Mesenchymal stromal cells | Downstream of AHR | nih.gov |
| IL-1a | Upregulated | Mesenchymal stromal cells | Downstream of AHR | nih.gov |
Protein Expression Analysis (e.g., IDO1 protein)
Consistent with the observed upregulation of IDO1 mRNA, protein expression analysis has confirmed that 1-Methyl-D-tryptophan can increase the levels of IDO1 protein in human cancer cells. nih.gov This increase in IDO1 protein could potentially counteract the intended inhibitory effect of the compound, leading to the paradoxical increase in kynurenine production observed in some studies. nih.gov
The expression of IDO1 protein is inducible by inflammatory stimuli such as interferon-γ (IFN-γ). nih.gov Studies have examined the effect of 1-Methyl-D-tryptophan on IDO1 protein expression in both resting and IFN-γ-stimulated cells, providing a more comprehensive understanding of its regulatory effects. nih.govoncotarget.com
Kinase Activity Assessment (e.g., mTOR, PKC-Θ)
Recent research has identified a novel effector pathway for IDO that involves the mammalian target of rapamycin (B549165) (mTOR) and protein kinase C-theta (PKC-Θ). Tryptophan deprivation, as induced by IDO activity, has been shown to inhibit the activity of these immunoregulatory kinases. nih.gov
1-Methyl-D-tryptophan has been found to act as a tryptophan mimetic in this context, effectively reversing the inhibitory effects of tryptophan depletion on mTOR and PKC-Θ. nih.gov Specifically, 1-Methyl-D-tryptophan can restore the phosphorylation and activation of PKC-Θ, which is crucial for its role in T-cell receptor signaling and regulatory T-cell development. nih.gov This suggests that mTOR and PKC-Θ could serve as valuable pharmacodynamic biomarkers for monitoring the biological activity of 1-Methyl-D-tryptophan in clinical trials. nih.gov
Table 3: Kinase Activity Modulation by 1-Methyl-D-tryptophan
| Kinase | Effect of Tryptophan Deprivation | Effect of 1-Methyl-D-tryptophan | Pathway | Reference |
|---|---|---|---|---|
| mTOR | Inhibition | Restoration of activity | Amino acid sufficiency signaling | nih.gov |
| PKC-Θ | Inhibition of phosphorylation/activation | Restoration of phosphorylation/activation | Amino acid sufficiency signaling | nih.gov |
Challenges and Future Directions in 1 Methyl D Tryptophan Research
Clarification of Complex Mechanisms of Action
A primary challenge in the study of 1-Methyl-D-tryptophan (Indoximod) lies in elucidating its multifaceted mechanisms of action. While initially characterized as a competitive inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), it is now understood that its biological effects are not solely derived from blocking this enzyme. frontiersin.orgwikipedia.org In fact, 1-Methyl-D-tryptophan is considered a relatively weak inhibitor of IDO1, especially when compared to its L-isomer in cell-free assays. frontiersin.orgnih.gov
Research has uncovered several alternative and parallel mechanisms through which 1-Methyl-D-tryptophan exerts its immunomodulatory effects:
Tryptophan Mimicry and mTOR Signaling : 1-Methyl-D-tryptophan acts as a tryptophan mimetic. medchemexpress.commedchemexpress.com In environments where IDO activity has depleted local tryptophan concentrations, 1-Methyl-D-tryptophan can reverse the resulting amino acid starvation signals. researchgate.net This action restores the activity of the mammalian target of rapamycin (B549165) (mTOR) pathway, an essential regulator of cell growth and proliferation that is inhibited by tryptophan scarcity. nih.govtandfonline.com By counteracting the IDO-induced stress signaling, 1-Methyl-D-tryptophan can rescue T-cell function. tandfonline.comnih.gov
Aryl Hydrocarbon Receptor (AHR) Activation : Studies have demonstrated that 1-Methyl-D-tryptophan can activate the Aryl Hydrocarbon Receptor (AHR) pathway. oncotarget.comnih.gov This activation appears to be independent of its effects on IDO1 enzymatic activity and may contribute to a pro-inflammatory response. oncotarget.com This mechanism is significant because the AHR pathway itself is implicated in carcinogenesis and immune regulation. oncotarget.comnih.govresearchgate.net
Shifting Tryptophan Catabolism : Evidence suggests that 1-methyltryptophan can alter the downstream metabolism of tryptophan. Animal model studies have shown that its application leads to an increase in plasma levels of kynurenic acid, a tryptophan metabolite with known immunomodulatory properties. frontiersin.org This shift toward the kynurenic acid branch of the kynurenine (B1673888) pathway may represent another mode of its action. frontiersin.org
Understanding Stereoisomer Specificity in Therapeutic Outcomes
1-methyl-tryptophan is a chiral compound existing as two distinct stereoisomers: 1-methyl-D-tryptophan (D-1MT or this compound) and 1-methyl-L-tryptophan (L-1MT). frontiersin.orgnih.gov A significant challenge in the field has been to understand why these two isomers, despite their structural similarity, exhibit different biological activities and therapeutic outcomes.
The L-isomer (L-1MT) is a more potent direct inhibitor of the IDO1 enzyme in biochemical, cell-free assays. medchemexpress.comwikipedia.orgnih.gov Paradoxically, the D-isomer (D-1MT), which is a much weaker enzymatic inhibitor of IDO1, has consistently demonstrated superior anti-tumor activity in preclinical models. nih.govnih.gov D-1MT is more effective in reversing the suppression of T cells by IDO-expressing dendritic cells and has shown greater efficacy in combination with chemotherapy in animal studies. medchemexpress.comnih.gov
Several hypotheses have been proposed to explain this discrepancy:
IDO2 Inhibition : One theory suggested that the superior anti-tumor effect of D-1MT could be due to preferential inhibition of IDO2, an isoform of IDO. nih.govnih.gov However, subsequent research has yielded conflicting results, with some studies indicating that L-1MT is actually more efficient at inhibiting both IDO1 and IDO2 enzyme activities. nih.gov
Differential Off-Target Effects : The isomers may have different potencies regarding off-target effects. For instance, both isomers can relieve IDO-mediated inhibition of mTORC1 activity. nih.gov
Substrate Activity : The L-1MT isomer can also serve as a slow substrate for the IDO1 enzyme, which is not the case for D-1MT. wikipedia.orgnih.gov The catabolism of L-1MT could lead to metabolites that may limit its own immunostimulatory effects. nih.gov
Clarifying the specific molecular targets and pathways affected by each stereoisomer is crucial for rational drug design and for selecting the appropriate candidate for clinical development.
| Feature | 1-Methyl-D-tryptophan (this compound) | 1-Methyl-L-tryptophan |
|---|---|---|
| IDO1 Enzyme Inhibition | Weak inhibitor in cell-free assays frontiersin.orgnih.gov | More potent inhibitor in cell-free assays medchemexpress.comwikipedia.orgnih.gov |
| IDO2 Enzyme Inhibition | Hypothesized to be a preferential inhibitor, but evidence is conflicting nih.govnih.gov | Shown to be a more efficient inhibitor than D-1MT in some studies nih.gov |
| Preclinical Anti-Tumor Activity | Superior efficacy observed in animal models nih.govnih.gov | Less effective than D-1MT in animal models nih.gov |
| Effect on T-Cell Suppression | More effective at reversing suppression by IDO-expressing dendritic cells medchemexpress.com | Less effective than D-1MT medchemexpress.com |
| mTOR Pathway Regulation | Relieves IDO-mediated inhibition of mTORC1 tandfonline.comnih.gov | Also relieves IDO-mediated inhibition of mTORC1 nih.gov |
| Clinical Development | Advanced into multiple clinical trials wikipedia.orgnih.gov | Primarily used in preclinical studies frontiersin.org |
Addressing and Mitigating Off-target Effects
The characterization of 1-Methyl-D-tryptophan as a tryptophan analog has led to the discovery of several "off-target" effects that are independent of direct IDO enzyme inhibition. nih.govnih.gov These effects contribute to its complex mechanism of action and present a challenge for predicting its net impact in a clinical setting.
Key off-target effects include:
Aryl Hydrocarbon Receptor (AHR) Agonism : As an aromatic hydrocarbon, 1-Methyl-D-tryptophan can function as a ligand for the Aryl Hydrocarbon Receptor (AHR). nih.gov Studies in bladder cancer cell lines showed that 1-Methyl-D-tryptophan significantly increased the expression of CYP1A1, a marker of AHR activation, an effect that was independent of IDO1. nih.govresearchgate.net Since AHR activation is associated with cancer progression in some contexts, this represents a critical off-target effect that requires careful evaluation. oncotarget.comnih.gov
Upregulation of IDO1 Expression : Paradoxically, research has shown that 1-Methyl-D-tryptophan can increase the expression of IDO1 mRNA and protein in human cancer cells. nih.gov This effect, mediated through pathways involving p38 MAPK and JNK signaling, could potentially counteract its intended therapeutic goal by promoting rather than suppressing IDO1 activity in tumor cells. nih.gov
Tryptophan Mimicry : As a tryptophan mimetic, 1-Methyl-D-tryptophan can influence cellular processes that sense amino acid levels, such as the mTOR pathway. nih.govtandfonline.com While this can be beneficial in reversing T-cell anergy, it also means the compound acts as a fake nutritional signal, the full consequences of which may not be completely understood. nih.gov
A major future direction is to develop strategies to mitigate potentially detrimental off-target effects while harnessing the beneficial ones. This may involve designing new derivatives of 1-Methyl-D-tryptophan with a more selective mechanism of action or identifying patient populations where the net balance of its on- and off-target effects is favorable.
Optimizing Combination Strategies in Immunotherapy
A central focus of 1-Methyl-D-tryptophan research is its use in combination with other anti-cancer therapies to achieve synergistic effects. medchemexpress.comfrontiersin.org The rationale is that by modulating the immunosuppressive tumor microenvironment, 1-Methyl-D-tryptophan can enhance the efficacy of treatments that rely on a competent immune response.
Key combination strategies being explored include:
Chemotherapy : Preclinical studies have shown that combining 1-methyl-tryptophan with chemotherapeutic agents like paclitaxel (B517696) or docetaxel (B913) can lead to the regression of established tumors that are resistant to either agent alone. dovepress.comnih.gov A phase I clinical trial has explored the combination of 1-Methyl-D-tryptophan with docetaxel in patients with metastatic solid tumors. ascopubs.org
Immune Checkpoint Inhibitors : Combining IDO pathway inhibitors with immune checkpoint blockers targeting PD-1/PD-L1 or CTLA-4 is a major area of clinical investigation. dovepress.comnih.gov The goal is to simultaneously release two key brakes on the anti-tumor immune response.
Therapeutic Vaccines : 1-Methyl-D-tryptophan is also being developed as a vaccine adjuvant to overcome tumor-induced tolerance and enhance the immune response to tumor antigens. nih.govascopubs.org
Novel Delivery Systems : To optimize co-administration, novel drug delivery platforms are being developed. For example, a polymeric nanoparticle system has been designed to co-deliver 1-Methyl-D-tryptophan, the chemotherapeutic doxorubicin, and a BET bromodomain inhibitor. rsc.org This approach led to enhanced anti-tumor effects in a mouse melanoma model by improving the tumor microenvironment, increasing cytotoxic T cells, and reducing regulatory T cells. rsc.org
The challenge lies in identifying the optimal combination partners, sequencing, and patient populations for these strategies. This requires a deep understanding of the mechanisms of synergy and resistance.
Q & A
Basic Research Questions
Q. What are the primary mechanisms by which 1-methyl-D-tryptophan (1-MT) inhibits indoleamine 2,3-dioxygenase (IDO), and how can researchers validate its selectivity in experimental models?
- 1-MT acts as a competitive inhibitor of IDO, blocking tryptophan catabolism into kynurenine metabolites, which are critical for immunosuppression in the tumor microenvironment . To validate selectivity, researchers should:
- Use in vitro enzymatic assays comparing IDO activity with and without 1-MT .
- Measure downstream metabolites (e.g., kynurenine) via HPLC or mass spectrometry .
- Include controls for off-target effects (e.g., testing against tryptophan 2,3-dioxygenase (TDO)) using TDO-expressing cell lines .
Q. How can researchers design in vitro experiments to evaluate the immunomodulatory effects of 1-MT on dendritic cells (DCs) or mesenchymal stem cells (MSCs)?
- Key considerations include:
- Stimulating DCs with TLR ligands (e.g., LPS for TLR4, poly(I:C) for TLR3) and assessing cytokine profiles (IL-12, IFN-γ, IL-10) via ELISA .
- Co-culturing 1-MT-treated DCs/MSCs with T cells to measure T-cell proliferation (CFSE dilution) and polarization (Th1/Th2/Th17 markers) .
- Monitoring MAPK pathway activation (e.g., p38, ERK phosphorylation) to identify IDO-independent effects .
Q. What experimental models are suitable for studying 1-MT’s role in reversing tumor-associated immune tolerance?
- Preclinical models include:
- Syngeneic mouse tumor models (e.g., CT26 colon carcinoma) treated with 1-MT ± checkpoint inhibitors .
- Ex vivo human tumor-infiltrating lymphocyte (TIL) assays to assess T-cell reactivation post-1-MT treatment .
- IDO-overexpressing tumor cell lines (e.g., B16 melanoma) to quantify kynurenine suppression and T-cell apoptosis .
Advanced Research Questions
Q. How can conflicting data on 1-MT’s IDO-independent effects (e.g., TLR signaling modulation) be reconciled in mechanistic studies?
- Contradictory findings arise from differences in:
- Cell type : TLR2/6 ligand-stimulated DCs show enhanced Th1 polarization, while LPS-stimulated DCs promote Th2/Th17 responses via c-Fos activation .
- Dosage : High 1-MT concentrations may activate stress-response pathways (e.g., p38 MAPK) independent of IDO .
- Methodology : Use isoform-specific IDO1/IDO2 knockout models and pharmacological inhibitors (e.g., ERK/p38 inhibitors) to isolate IDO-dependent effects .
Q. What methodologies are recommended for analyzing 1-MT pharmacokinetics (PK) and target engagement in clinical trials?
- Advanced approaches include:
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify 1-MT and tryptophan/kynurenine ratios in plasma .
- PET imaging with radiolabeled tryptophan analogs (e.g., [C-11]AMT) to visualize IDO activity in tumors .
- Dose-escalation designs (3+3 phase I trials) with biomarkers (e.g., Treg depletion, CRP levels) to correlate PK with pharmacodynamics .
Q. How does 1-MT interact with alternative tryptophan catabolism pathways (e.g., TDO) in IDO-negative cancers?
- In IDO-negative tumors (e.g., gliomas), TDO-mediated tryptophan catabolism can be assessed via:
- Gene expression profiling (qPCR, RNA-seq) for TDO2 mRNA .
- Co-administration studies with TDO inhibitors (e.g., LM10) to evaluate synergistic immune activation .
- Metabolomic profiling to identify compensatory kynurenine accumulation .
Q. What are the implications of 1-MT’s modulation of the kynurenine pathway in neurological disorders?
- Preclinical evidence suggests:
- 1-MT normalizes IDO-driven kynurenine elevation in stress models, improving neurobehavioral outcomes (e.g., reduced anxiety in rodents) .
- Microdialysis in brain regions (e.g., hippocampus) can measure real-time changes in tryptophan metabolites .
- Behavioral assays (e.g., forced swim test) paired with CSF metabolite analysis are critical for translational studies .
Methodological Guidance
Q. How should researchers address variability in 1-MT’s efficacy across cancer types in preclinical models?
- Standardize protocols by:
- Using patient-derived xenografts (PDXs) with matched IDO/TDO expression data .
- Incorporating immune-competent models to preserve tumor-immune interactions .
- Reporting negative results to clarify context-dependent mechanisms .
Q. What are best practices for integrating 1-MT into combination therapies (e.g., vaccines, chemotherapy)?
- Optimal strategies include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
